molecular formula C15H17ClN2O3 B2817633 6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide CAS No. 1385466-42-1

6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide

Cat. No.: B2817633
CAS No.: 1385466-42-1
M. Wt: 308.76
InChI Key: PIXWONIZECJULU-UHFFFAOYSA-N
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Description

6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide is a chemical compound with the empirical formula C9H11ClN2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NCCOC)C1=CN=C(Cl)C=C1 . This indicates that the compound contains a pyridine ring with a carboxamide group attached to it, along with a methoxyethyl group attached to the nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in reactions such as protodeboronation .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 214.65 . It is a solid substance .

Scientific Research Applications

Amplification of Phleomycin Activity

6-Chloro-N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]pyridine-3-carboxamide, as part of a range of pyridinylpyrimidines, has been investigated for its ability to amplify the activity of phleomycin, an antibiotic, against Escherichia coli. The study conducted by Brown and Cowden (1982) delves into the synthesis and biological efficacy of these compounds, showcasing their potential in enhancing antibiotic action (Brown & Cowden, 1982).

Synthesis of Heterocyclic Compounds

Another significant application lies in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds, researched by Bakhite, Al‐Sehemi, and Yamada (2005), show the versatility of this chemical in creating diverse heterocyclic structures, which have implications in medicinal chemistry and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antiprotozoal Agents

The chemical also finds application in the development of antiprotozoal agents. Ismail et al. (2004) synthesized compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, demonstrating promising in vitro and in vivo activities against protozoan parasites. This highlights its potential in treating diseases like malaria and sleeping sickness (Ismail et al., 2004).

Development of Novel Dyes

The compound also plays a role in the synthesis of novel dyes. Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015) explored the synthesis of heterocyclic aryl monoazo organic compounds for dyeing polyester fibers, illustrating the compound's utility in textile industry applications (Khalifa et al., 2015).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the hazard statement H302, indicating that it may be harmful if swallowed .

Properties

IUPAC Name

6-chloro-N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-3-11-5-6-13(21-11)12(9-20-2)18-15(19)10-4-7-14(16)17-8-10/h4-8,12H,3,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXWONIZECJULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(COC)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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